molecular formula C10H11FO4S B11795799 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane

Katalognummer: B11795799
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: YYPZJLHCZDXBTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with a fluorinated phenyl group and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Wissenschaftliche Forschungsanwendungen

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane stands out due to its dioxolane ring structure, which imparts unique chemical properties and reactivity. The presence of both fluorine and methylsulfonyl groups further enhances its versatility in various chemical reactions and applications .

Eigenschaften

Molekularformel

C10H11FO4S

Molekulargewicht

246.26 g/mol

IUPAC-Name

2-(4-fluoro-3-methylsulfonylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11FO4S/c1-16(12,13)9-6-7(2-3-8(9)11)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3

InChI-Schlüssel

YYPZJLHCZDXBTD-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C2OCCO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.